molecular formula C14H28O B11956823 1-Ethyl-1-cyclododecanol CAS No. 16313-36-3

1-Ethyl-1-cyclododecanol

Cat. No.: B11956823
CAS No.: 16313-36-3
M. Wt: 212.37 g/mol
InChI Key: LFMXXMJSRXDFMN-UHFFFAOYSA-N
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Description

1-Ethyl-1-cyclododecanol is an organic compound with the molecular formula C14H28O It is a cycloalkanol derivative, characterized by a twelve-membered ring structure with an ethyl group and a hydroxyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclododecanol can be synthesized through several methods. One common approach involves the reduction of 1-ethyl-1-cyclododecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-ethyl-1-cyclododecanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-cyclododecanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-ethyl-1-cyclododecanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield 1-ethylcyclododecane.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed:

Scientific Research Applications

1-Ethyl-1-cyclododecanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1-cyclododecanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1-cyclododecanol is unique due to the presence of both an ethyl group and a hydroxyl group on a twelve-membered ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .

Properties

CAS No.

16313-36-3

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

1-ethylcyclododecan-1-ol

InChI

InChI=1S/C14H28O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h15H,2-13H2,1H3

InChI Key

LFMXXMJSRXDFMN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCCCCCCC1)O

Origin of Product

United States

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